molecular formula C9H9F3O2 B1451287 2-Methoxy-6-(trifluoromethyl)benzyl alcohol CAS No. 1017779-01-9

2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Cat. No. B1451287
M. Wt: 206.16 g/mol
InChI Key: UJYWLAALXLVJQH-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O2 . It is a member of (trifluoromethyl)benzenes .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code: 1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(trifluoromethyl)benzyl alcohol” include a molecular weight of 206.16 and a solid physical form . The compound is stored at ambient temperature .

Scientific Research Applications

Trifluoromethyl Group in Pharmaceuticals

  • Application Summary : The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs have been developed that contain the TFM group as one of the pharmacophores .
  • Methods of Application : These drugs are synthesized using various methods, and the TFM group is incorporated into the molecular structure to enhance the drug’s properties. The exact methods of application depend on the specific drug and its intended use .
  • Results or Outcomes : The incorporation of the TFM group into these drugs has led to numerous pharmacological activities. For example, Ubrogepant, a medication used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

Trifluoromethyl Group in Pharmaceuticals

  • Application Summary : The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs have been developed that contain the TFM group as one of the pharmacophores .
  • Methods of Application : These drugs are synthesized using various methods, and the TFM group is incorporated into the molecular structure to enhance the drug’s properties. The exact methods of application depend on the specific drug and its intended use .
  • Results or Outcomes : The incorporation of the TFM group into these drugs has led to numerous pharmacological activities. For example, Ubrogepant, a medication used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYWLAALXLVJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed 2-methoxy-6-(trifluoromethyl)benzoic acid (2.2 g, 9.99 mmol, 1.00 equiv), chlorobenzene (20 mL). This was followed by the addition of BH3.SMe2(2M in tetrahydrofuran) (15.0 mL) dropwise with stirring at 0° C. The mixture was stirred 15 min at 0° C. Then the resulting solution was stirred for 2 h at 80° C. and continued stirring for 18 h at 130° C. in an oil bath. The reaction progress was monitored by TLC (PE:EtOAc=4:1). The reaction was then quenched by the addition of 20 mL of water, extracted with 3×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:2). This resulted in 1.9 g (92%) of [2-methoxy-6-(trifluoromethyl)phenyl]methanol as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)benzyl alcohol
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